molecular formula C8H13NO4 B13915693 (3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one

(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one

Cat. No.: B13915693
M. Wt: 187.19 g/mol
InChI Key: LVLHSZZVVBAFDG-SRQIZXRXSA-N
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Description

(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one is a complex organic compound with a unique structure that includes a dioxolane ring fused to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of chiral starting materials to ensure the correct stereochemistry of the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, its derivatives may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6aR)-5-ethenyl-tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrol-4-one
  • (3aS,6aS)-5-ethenyl-tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrol-4-one

Uniqueness

Compared to these similar compounds, (3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one has a unique hydroxymethyl group that provides additional sites for chemical modification. This feature enhances its versatility in synthetic applications and its potential for developing new derivatives with diverse biological activities .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-one

InChI

InChI=1S/C8H13NO4/c1-8(2)12-5-4(3-10)9-7(11)6(5)13-8/h4-6,10H,3H2,1-2H3,(H,9,11)/t4-,5+,6+/m1/s1

InChI Key

LVLHSZZVVBAFDG-SRQIZXRXSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](NC(=O)[C@H]2O1)CO)C

Canonical SMILES

CC1(OC2C(NC(=O)C2O1)CO)C

Origin of Product

United States

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